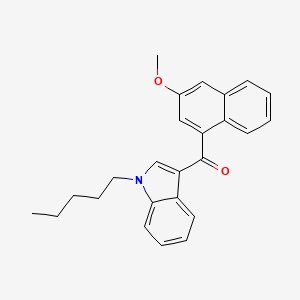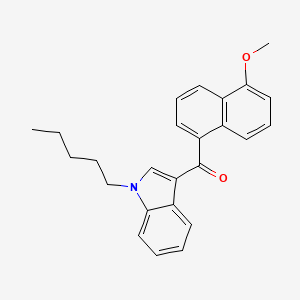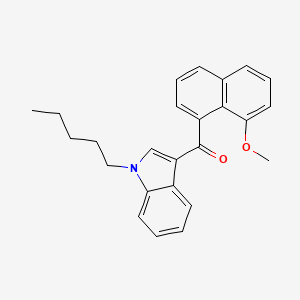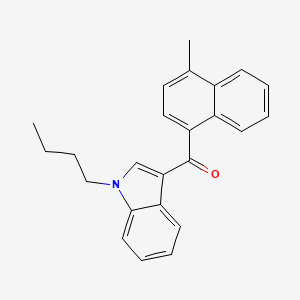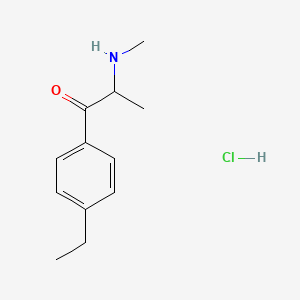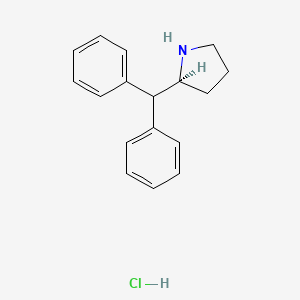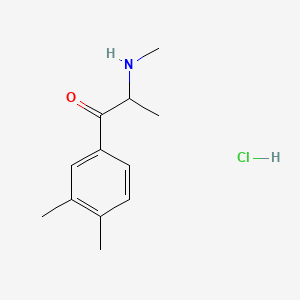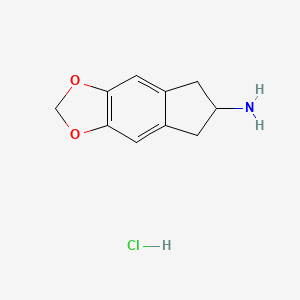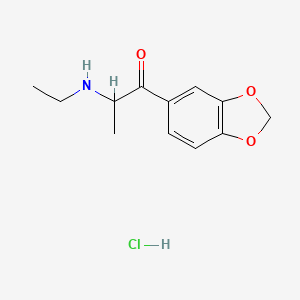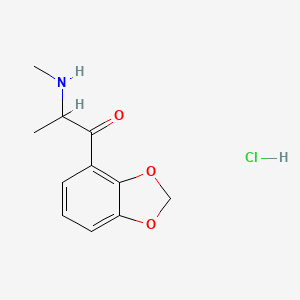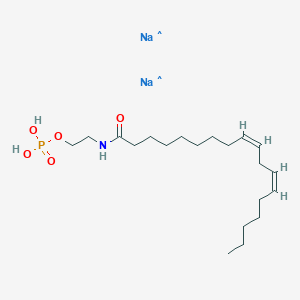
phospho-Linoleoyl Ethanolamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phospho-Linoleoyl Ethanolamide (phospho-LEA) is a compound with the molecular formula C20H38NNa2O5P . It is a type of N-acylethanolamine (NAE), which are naturally occurring body lipids involved in many physiological and metabolic processes . Phospho-LEA and other NAEs like linoleoyl ethanolamide (LEA) and oleoyl ethanolamide (OEA) exhibit endocannabinoid-like activity .
Molecular Structure Analysis
Phospho-LEA has a molecular weight of 449.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 18 . The exact mass and monoisotopic mass of phospho-LEA are both 449.22829887 g/mol .
Physical And Chemical Properties Analysis
Phospho-LEA has a topological polar surface area of 95.9 Ų . It has a heavy atom count of 29 . The compound has a formal charge of 0 and a complexity of 459 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities : Linoleoyl ethanolamide, a related compound, has been synthesized effectively, enabling further research into its biological and nutritional functions. This synthesis is significant because commercial linoleoyl ethanolamide is expensive, and the method allows for large-scale production. The biological activities of linoleoyl ethanolamide in cells and tissues are diverse and significant, pointing to its potential use in various applications (Wang et al., 2013).
Anti-inflammatory Effects : Linoleoyl ethanolamide has demonstrated anti-inflammatory effects. For instance, it was found to reduce inflammation in macrophages and ameliorate contact dermatitis in mice. This suggests potential therapeutic applications for skin care and treatment of dermatitis (Ishida et al., 2013).
Involvement in Ocular Physiology : Linoleoyl ethanolamide is part of a group of biologically active derivatives of fatty acids found in the rabbit cornea. These compounds, including linoleoyl ethanolamide, exhibit physiological actions such as involvement in ocular hypotension, smooth muscle contraction, and inflammatory pain. This points to their potential significance in eye health and disease (Urquhart et al., 2015).
Analytical Methodologies : Analytical methods have been developed for quantifying linoleoyl ethanolamide and other related ethanolamides in human plasma, highlighting its relevance in biochemical and pharmacological studies. Such methods are crucial for understanding the physiological roles of these compounds (Palandra et al., 2009).
Metabolic Significance in Athletic Performance : In a genome-wide association study with high-resolution metabolomics profiling in elite athletes, linoleoyl ethanolamide was identified as a genetically influenced metabolite associated with athletic performance. This indicates its potential role in physical performance and endurance (Al-Khelaifi et al., 2019).
Zukünftige Richtungen
The use of NAEs like phospho-LEA in the formation of nanoparticles for targeted drug delivery is a promising area of research . These nanoparticles could potentially be used in the treatment, patient management, and improvement of quality of life in conditions such as arthritis, epilepsy, and cancer . Future directions should envision capturing the diversity of the endocannabinoid system and exploiting pharmacological options beyond the classical suspects .
Eigenschaften
InChI |
InChI=1S/C20H38NO5P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26-27(23,24)25;;/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22)(H2,23,24,25);;/b7-6-,10-9-;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQCOAVPHQCYQI-JFHYDWJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCOP(=O)(O)O.[Na].[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCOP(=O)(O)O.[Na].[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38NNa2O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phospho-Linoleoyl Ethanolamide | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

